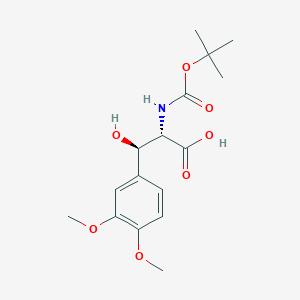

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(14(19)20)13(18)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGANDYWOMZTRQE-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC(=C(C=C1)OC)OC)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC(=C(C=C1)OC)OC)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801131963 |

Source

|

| Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-3-methoxy-O-methyl-, threo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801131963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126395-32-2 |

Source

|

| Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-3-methoxy-O-methyl-, threo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126395-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-3-methoxy-O-methyl-, threo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801131963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Boc D Threo 3 3,4 Dimethoxyphenyl Serine and Its Analogs

Stereocontrol Strategies in Threo-Serine Synthesis

The synthesis of β-hydroxy-α-amino acids, like serine derivatives, presents the challenge of controlling two adjacent stereocenters. The threo diastereomer is a key structural motif, and various strategies have been developed to achieve its selective synthesis.

Achieving high diastereoselectivity and enantioselectivity is crucial for synthesizing the desired threo isomer. One common approach involves the aldol (B89426) condensation of a glycine (B1666218) enolate with an appropriate aldehyde. For instance, the condensation of glycine with piperonal (B3395001) is a known method for producing 3-(3,4-methylenedioxyphenyl)serine, a precursor to related compounds. googleapis.com

Enzymatic methods offer high selectivity. L-threonine aldolase (B8822740) (L-TA) and its mutants have been employed for the diastereoselective synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS). nih.gov By using error-prone PCR and high-throughput screening, mutants of L-TA have been developed that show enhanced diastereoselectivity for the aldol condensation, significantly improving the yield of the desired L-threo isomer. nih.gov

Another powerful technique involves the use of chiral serine aldehyde equivalents. acs.orgelectronicsandbooks.comuq.edu.au By protecting the carboxyl group of serine as a cyclic ortho ester, the acidity of the α-proton is reduced, which prevents racemization during the oxidation of the side chain to an aldehyde. uq.edu.au This chiral aldehyde can then undergo various carbonyl addition reactions, such as Grignard additions, with excellent stereocontrol to yield a wide range of amino acids, including the selective synthesis of all four possible diastereomers of β-hydroxy-α-amino acids. acs.orguq.edu.au For example, the addition of a methylmagnesium bromide Grignard reagent to a protected L-serine aldehyde equivalent can produce protected L-threonine with a high threo to erythro ratio (e.g., 97:3). electronicsandbooks.com

| Reagent | Conditions | Product | Yield | Diastereomeric Ratio (threo:erythro) |

|---|---|---|---|---|

| CH₃MgBr (400 mol %) | Et₂O/CH₂Cl₂ (1:1), -78 °C | Protected L-threonine | 60% | 97:3 |

| CH₃MgBr | THF, Room Temp. | Protected L-threonine | 80-85% | 84:16 |

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgyoutube.com Introduced by E.J. Corey in 1975, this strategy is a reliable method for asymmetric synthesis. wikipedia.orgyoutube.com The auxiliary biases the formation of one stereoisomer over another, after which it can be removed and often recycled. wikipedia.org Examples of chiral auxiliaries include oxazolidinones and camphorsultam, the latter of which has been shown to be highly effective in reactions like Michael additions and Claisen rearrangements. wikipedia.org Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated superior performance in many asymmetric syntheses, including aldol reactions. researchgate.net

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach. mdpi.com This field has grown rapidly, providing enantioselective materials for various applications. researchgate.net Chiral dirhodium catalysts derived from L-serine and other amino acids have been developed and are effective for asymmetric reactions like aziridination and cyclopropanation. rsc.org Similarly, chiral phosphoric acids derived from BINOL are recognized as efficient Brønsted acid organocatalysts for reactions such as asymmetric allylations of imines. nih.gov The construction of chiral centers, particularly α-aryl stereocenters, is a significant focus of catalytic asymmetric synthesis. researchgate.net

Protective Group Chemistry in the Synthesis of Serine Derivatives

The synthesis of complex, multi-functional molecules like Boc-D-threo-3-(3,4-dimethoxyphenyl)serine necessitates the use of protecting groups. springernature.comorganic-chemistry.org These groups temporarily mask reactive functional groups, preventing unwanted side reactions and allowing for chemoselectivity. organic-chemistry.org

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis. rsc.orgmasterorganicchemistry.com Introduced in the late 1950s, its popularity stems from several advantageous properties. rsc.org

Key Features of the Boc Protecting Group:

Ease of Introduction: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. google.com

Stability: It is stable under a wide range of conditions, including most nucleophiles and bases, which allows for the selective manipulation of other functional groups. organic-chemistry.org

Mild Removal: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). chemistrysteps.comresearchgate.net This deprotection mechanism proceeds via the formation of a stable tert-butyl cation. chemistrysteps.com

Compatibility: Its stability to basic conditions makes it compatible with other protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. organic-chemistry.org This orthogonality is fundamental to many synthetic strategies. masterorganicchemistry.com

Improved Properties: The Boc group can enhance the solubility and stability of amino acid derivatives, making them easier to handle and purify. chemimpex.com

In solid-phase peptide synthesis (SPPS), the Boc/benzyl (Bzl) strategy was a foundational method, where the Boc group provides temporary protection for the α-amino group and is removed at each step, while more robust benzyl-based groups protect side chains until the final cleavage step with strong acids like hydrogen fluoride (B91410) (HF). researchgate.netresearchgate.net

| Property | Description | Common Reagents |

|---|---|---|

| Protection | Reacts with the amine to form a tert-butyl carbamate. organic-chemistry.org | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Stability | Stable to basic conditions, hydrogenolysis, and many nucleophiles. rsc.orgorganic-chemistry.org | - |

| Deprotection | Cleaved under acidic conditions. chemistrysteps.com | Trifluoroacetic acid (TFA), HCl |

When a molecule contains multiple functional groups, an orthogonal protection strategy is often essential for a successful synthesis. researchgate.netnih.gov This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. organic-chemistry.orgresearchgate.net

The most common orthogonal pairing in modern solid-phase peptide synthesis is the Fmoc/tBu (tert-butyl) system. iris-biotech.de Here, the α-amino group is protected by the base-labile Fmoc group, while side chains (like the hydroxyl of serine or the carboxyl of aspartic acid) are protected with acid-labile groups such as tert-butyl (tBu). iris-biotech.deresearchgate.net This allows the Fmoc group to be removed at each coupling step with a base (e.g., piperidine) without affecting the side-chain protection, which is only removed at the end of the synthesis with acid (e.g., TFA). iris-biotech.de

For more complex syntheses, additional levels of orthogonality may be required, leading to "three-dimensional" strategies. nih.govresearchgate.net These can involve groups removable by hydrogenolysis (e.g., Benzyl, Cbz), or photolysis, in addition to acid- and base-labile groups. researchgate.netwikipedia.org The careful selection of a compatible set of orthogonal protecting groups is critical to the success of synthesizing complex target molecules like modified peptides. researchgate.netnih.gov

| Group 1 (e.g., α-Amino) | Cleavage Condition | Group 2 (e.g., Side Chain) | Cleavage Condition | Strategy Name |

|---|---|---|---|---|

| Boc | Acid (e.g., TFA) researchgate.net | Benzyl (Bzl) | Strong Acid (e.g., HF) / Hydrogenolysis researchgate.netpeptide.com | Boc/Bzl |

| Fmoc | Base (e.g., Piperidine) iris-biotech.de | tert-Butyl (tBu) | Acid (e.g., TFA) iris-biotech.de | Fmoc/tBu |

| Alloc (Allyloxycarbonyl) | Pd(0) catalysis researchgate.net | Boc or Fmoc | Acid or Base organic-chemistry.org | - |

Convergent and Linear Synthetic Pathways

A convergent synthesis , in contrast, involves preparing several key fragments of the molecule independently. wikipedia.org These fragments are then combined ("converged") in the later stages of the synthesis to form the final product (A → B; C → D; then B + D → Target). chemistnotes.com This approach offers several advantages:

Increased Efficiency: The parallel synthesis of fragments can save time and resources. fiveable.me

Easier Purification: Intermediates are smaller and often easier to purify than the intermediates in a long linear sequence.

Convergent synthesis is particularly well-suited for large, complex, or symmetric molecules and is a common strategy in the synthesis of dendrimers and large peptides or proteins via chemical ligation. wikipedia.org While purely convergent syntheses are an ideal, most practical syntheses incorporate elements of both linear and convergent strategies. uniurb.it The decision between a linear and convergent approach depends on the structure of the target molecule and the complexity of the fragments to be assembled. fiveable.me

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step, sequential assembly. differencebetween.com | Independent synthesis of fragments, followed by coupling. wikipedia.org |

| Overall Yield | Lower; drops quickly with each step. wikipedia.org | Higher; the longest sequence is shorter. chemistnotes.com |

| Efficiency | Can be less efficient and more time-consuming for complex targets. fiveable.me | More efficient due to parallel processing. chemistnotes.com |

| Best Suited For | Simpler structures, shorter synthetic routes. fiveable.me | Complex, large, or symmetric molecules. wikipedia.org |

Solution-Phase Synthesis Protocols for Complex Building Blocks

The creation of complex, non-proteinogenic amino acids like this compound through solution-phase synthesis is fundamental for developing unique building blocks for peptide chemistry and drug discovery. bioascent.com These methodologies are designed to produce molecules with high functional density and precise chirality. bioascent.com Key strategies for synthesizing β-hydroxy α-amino acids, the structural family to which the target compound belongs, frequently utilize the aldol reaction of glycine derivatives. acs.orgresearchgate.net

A prominent method is the asymmetric aldol reaction involving glycine Schiff bases, which allows for the formation of two adjacent stereogenic centers in a single synthetic operation. acs.orgnih.gov To obtain the threo-isomer specifically, a metal enolate of a glycine Schiff base is reacted with 3,4-dimethoxybenzaldehyde (B141060). The stereochemical result is governed by the reaction conditions, the structure of the Schiff base, and the catalyst employed. For example, the use of Brønsted base catalysis with a benzophenone-derived imine of glycine o-nitroanilide has proven highly effective for the syn-selective (equivalent to threo) synthesis of β-hydroxy α-amino acids. nih.gov

Another effective strategy is the diastereoselective addition of organometallic reagents to chiral sulfinimines. bioascent.com This approach would involve reacting a sulfinimine derived from 3,4-dimethoxybenzaldehyde with a glycine enolate equivalent. The chirality is directed by the sulfinyl group, often achieving exceptional diastereoselectivity (frequently >99:1). bioascent.com The synthesis is completed by hydrolyzing the sulfinyl group and ester, followed by N-terminal protection with a Boc group to yield the final compound.

These solution-phase protocols are highly advantageous as they enable the synthesis of complex amino acids that can be subsequently converted into a variety of other molecules, such as esters, amides, and dipeptides, without compromising the stereochemical integrity of the chiral centers. bioascent.com

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound serves as a crucial building block for integration into peptide chains via Solid-Phase Peptide Synthesis (SPPS), a method where amino acids are assembled sequentially on an insoluble resin. mdpi.com The Boc (tert-butyloxycarbonyl) group is fundamental to a major SPPS strategy. nih.gov

In the established Boc/Bzl (benzyl) protection scheme, the Nα-Boc group provides temporary protection for the amino terminus, while more robust benzyl-type groups protect reactive side chains. acs.org The synthesis starts with the attachment of the C-terminal amino acid to a solid support, like a Merrifield or PAM resin. researchgate.net The peptide is then elongated through a repetitive cycle:

Deprotection : The Nα-Boc group is removed with a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which exposes the N-terminal amine as a TFA salt. researchgate.net

Neutralization : This salt is converted to the free amine using a hindered base, such as diisopropylethylamine (DIEA), rendering it reactive for the subsequent step. acs.org

Coupling : The next amino acid in the sequence, in this case, this compound, is activated and then joined to the N-terminus of the resin-bound peptide.

Washing : The resin is thoroughly washed to eliminate any remaining reagents and byproducts before initiating the next cycle. bioascent.com

This four-step cycle is reiterated until the full peptide sequence has been assembled. bioascent.com A critical aspect of the Boc-based strategy is the principle of graded acid lability; the Nα-Boc group is cleaved by moderate acid (TFA), whereas the final cleavage of the completed peptide from the resin and the removal of side-chain protecting groups necessitate a much stronger acid, such as hydrogen fluoride (HF). researchgate.netresearchgate.net The dimethoxyphenyl side chain of the title compound is sufficiently stable to withstand these conditions. The inclusion of non-proteinogenic amino acids like this compound is a key tactic for improving the therapeutic properties of peptides, including their stability, potency, and bioavailability. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Routes

Enzymatic Aldol Condensations for Serine Scaffold Formation

Biocatalysis presents a highly selective and environmentally sustainable method for constructing the core structure of β-hydroxy-α-amino acids. researchgate.net Aldolase enzymes, in particular, are adept at mediating the stereoselective aldol condensation between glycine and an aldehyde to create the serine backbone. researchgate.netnih.gov

In the synthesis of 3-(3,4-dihydroxyphenyl)serine (DOPS), a compound structurally related to the target molecule, L-threonine aldolase (L-TA) has been successfully employed. researchgate.netnih.gov This enzyme facilitates the condensation between glycine and 3,4-dihydroxybenzaldehyde. nih.gov By extension, an L-TA or a similar aldolase could be utilized to catalyze the reaction of glycine with 3,4-dimethoxybenzaldehyde, thereby forming the desired 3-(3,4-dimethoxyphenyl)serine scaffold. The enzyme dictates the stereochemistry of the two newly formed chiral centers. While wild-type aldolases often yield L-erythro products, specific mutants have been engineered to show enhanced diastereoselectivity for the L-threo isomer. researchgate.net To obtain the D-configuration, D-threonine aldolases could be used.

Serine hydroxymethyltransferase (SHMT) is another enzyme capable of catalyzing this type of aldol condensation. google.com When SHMT is used with aromatic aldehydes, it often yields a mixture of both threo and erythro isomers. google.com This enzymatic strategy is particularly advantageous as it proceeds under mild, aqueous conditions and can establish two stereocenters in a single, highly controlled step. researchgate.net

Dynamic Kinetic Resolution in Stereoselective Synthesis

Dynamic Kinetic Resolution (DKR) is an advanced asymmetric synthesis technique that allows for the conversion of a racemic mixture entirely into a single, enantiomerically pure product, achieving a theoretical yield of 100%. mdpi.com This offers a substantial improvement over classical kinetic resolution, which is limited to a 50% maximum yield. researchgate.net DKR integrates a chiral catalyst that reacts selectively with one enantiomer, an irreversible reaction step, and the simultaneous, rapid racemization of the starting material. This ensures that the less-reactive enantiomer is continuously converted into the more-reactive form. nih.gov

For the synthesis of this compound, DKR could be applied to a racemic mixture of the threo-isomer. The process would involve a chiral catalyst—either an enzyme or a synthetic organometallic complex—that preferentially modifies the D-enantiomer. nih.govresearchgate.net At the same time, a racemization agent, such as a mild acid or base, would facilitate the rapid interconversion of the L-enantiomer into the D-enantiomer as the latter is consumed. nih.gov

An efficient DKR process requires that the rate of racemization is at least as fast as the rate of the enantioselective reaction. nih.gov This prevents the depletion of the desired enantiomer from the substrate pool. Both enzymatic and transition-metal-based DKR systems are well-established. researchgate.net Although a specific DKR protocol for this compound is not prominently described, the underlying principles of DKR are widely applicable to the stereoselective synthesis of chiral amino acids and their derivatives. mdpi.comnih.gov

Data Tables

Table 1: Key Synthetic Strategies and Components

| Synthetic Approach | Key Reagents / Catalysts | Target Moiety / Transformation | Relevant Stereochemistry |

|---|---|---|---|

| Solution-Phase Aldol | Glycine Schiff Base, 3,4-Dimethoxybenzaldehyde, Brønsted Base | β-Hydroxy α-amino acid backbone | syn (threo) selective |

| Solution-Phase Addition | Sulfinimine of 3,4-Dimethoxybenzaldehyde, Glycine Enolate | β-Hydroxy α-amino acid backbone | High diastereoselectivity |

| SPPS (Boc Strategy) | TFA, DIEA, HF, PAM Resin | Peptide chain elongation | Incorporation of D-amino acid |

| Enzymatic Aldol | L-Threonine Aldolase (L-TA), Glycine, 3,4-Dimethoxybenzaldehyde | Serine scaffold formation | threo-selective mutants available |

| Dynamic Kinetic Resolution | Racemic threo-substrate, Chiral Catalyst, Racemization Agent | Isolation of a single enantiomer | D-selective reaction |

Chemical and Biochemical Derivatization of Boc D Threo 3 3,4 Dimethoxyphenyl Serine

Functionalization of the Aromatic Moiety

The 3,4-dimethoxyphenyl group of Boc-D-threo-3-(3,4-dimethoxyphenyl)serine presents a versatile scaffold for chemical modification. Alterations to this aromatic ring can significantly influence the molecule's interaction with biological targets.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the aromatic ring can be modulated by the introduction of electron-donating or electron-withdrawing groups. These modifications are typically achieved through electrophilic aromatic substitution reactions. The existing dimethoxy groups are activating and ortho-, para-directing, influencing the position of incoming substituents.

Electron-Donating Groups: Further enhancement of the electron density of the aromatic ring can be achieved by introducing additional activating groups. While specific examples for the direct functionalization of this compound with further electron-donating groups are not extensively detailed in readily available literature, general principles of electrophilic aromatic substitution on catechol-like structures are applicable. researchgate.netrsc.org For instance, hydroxylation or further alkoxylation could be explored.

A summary of representative functionalized aromatic moieties on the Boc-D-threo-phenylserine scaffold is presented in Table 1.

| Aromatic Moiety | Substituent Type | Reference |

| 3-Trifluoromethylphenyl | Electron-Withdrawing | peptide.com |

| 4-Cyanophenyl | Electron-Withdrawing | uniurb.it |

| 4-Chlorophenyl | Halogen (Electron-Withdrawing) |

This table is generated based on available information on related compounds and general synthetic strategies.

Halogenation and Alkoxylation Strategies

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring is a common strategy in medicinal chemistry to enhance membrane permeability and metabolic stability. Halogenation of aromatic amino acids can be achieved through various methods, including direct electrophilic halogenation. For instance, the synthesis of Boc-D-threo-3-(4-chlorophenyl)serine demonstrates the incorporation of a halogen atom onto the phenylserine (B13813050) core. While specific protocols for the direct halogenation of this compound are not explicitly detailed, general methods for the halogenation of activated aromatic rings are well-established.

Alkoxylation: The dimethoxy groups on the aromatic ring are a key feature of the parent compound. Further alkoxylation or modification of these groups can be explored to modulate the compound's properties. For example, the cleavage of one or both methyl ethers to the corresponding hydroxyl groups would yield a catechol derivative, which could then be re-alkylated with different alkyl groups to explore structure-activity relationships. The synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) from precursors with protected hydroxyl groups highlights the manipulation of substituents on the aromatic ring. nih.govnih.govgoogleapis.com

Modifications at the Serine Backbone

The serine backbone of this compound offers additional sites for chemical derivatization, namely the hydroxyl and carboxyl functionalities.

Alterations of Hydroxyl and Carboxyl Functionalities

Hydroxyl Group Modification: The secondary hydroxyl group of the serine residue can be a target for esterification or etherification to produce prodrugs or to introduce new functional groups. These modifications can influence the compound's solubility, lipophilicity, and metabolic stability.

Carboxyl Group Modification: The carboxylic acid functionality is crucial for peptide bond formation but can also be modified to an ester or an amide. Esterification of the carboxyl group can create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. nih.gov For example, N-Boc-L-serine can be converted to its methyl ester using methyl iodide in the presence of a base like potassium carbonate. orgsyn.org Amidation of the carboxyl group with various amines can lead to a diverse library of compounds with potentially new biological activities.

A summary of potential modifications at the serine backbone is presented in Table 2.

| Functional Group | Modification | Potential Outcome |

| Hydroxyl | Esterification, Etherification | Prodrug formation, altered lipophilicity |

| Carboxyl | Esterification, Amidation | Prodrug formation, diverse amide library |

This table illustrates general chemical strategies applicable to the serine backbone.

Peptide Conjugation and Linker Integration

The primary amine of this compound is protected by the Boc group, making the carboxylic acid the primary site for peptide bond formation. This compound is a valuable building block for the synthesis of peptides, where it can be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis protocols. nih.gov

The general process involves the activation of the carboxyl group of the Boc-protected amino acid, often using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), followed by reaction with the free amino group of another amino acid or a growing peptide chain. uniurb.itbachem.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to minimize racemization during the coupling reaction.

Furthermore, this amino acid can be attached to various linkers, which can then be used to conjugate the molecule to other entities such as fluorescent dyes, affinity tags, or drug delivery systems. This approach is crucial for creating targeted therapeutics and diagnostic tools.

Applications in Advanced Peptide Chemistry and Drug Design

Incorporation into Bioactive Peptides and Peptidomimetics

The introduction of unnatural amino acids like Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is a key strategy for developing bioactive peptides and peptidomimetics with enhanced properties. mdpi.comnih.gov These modified peptides can exhibit improved stability, receptor affinity, and selectivity compared to their natural counterparts. Peptidomimetics, which mimic the structure of natural peptides, often incorporate such specialized amino acids to overcome the limitations of traditional peptides, such as poor metabolic stability. google.com

The synthesis of peptides is a systematic process involving the sequential addition of amino acids. masterorganicchemistry.com The use of N-terminally protected amino acids, such as those bearing a Boc group, is fundamental to this process. The Boc group prevents the amine of one amino acid from reacting uncontrollably with the carboxylic acid of another, allowing for orderly peptide bond formation. youtube.com

The general cycle for peptide chain elongation using a Boc-protected amino acid involves three main steps:

Deprotection: The N-terminal amino acid of the growing peptide chain (initially attached to a solid support resin) has its protecting group removed, typically using an acid like trifluoroacetic acid (TFA), which exposes a free amine. masterorganicchemistry.comnih.gov

Coupling: The incoming Boc-protected amino acid, this compound, is activated at its carboxyl group and then added to the resin. It reacts with the newly exposed amine of the peptide chain, forming a new peptide bond. youtube.commasterorganicchemistry.com

Repetition: The cycle of deprotection and coupling is repeated with different amino acids according to the desired sequence until the full peptide is assembled. masterorganicchemistry.com

The Boc group's stability under various reaction conditions and its straightforward removal make it a reliable tool for the assembly of complex peptides containing specialized residues. chemimpex.comchemimpex.comchemimpex.com The incorporation of this compound proceeds via this established methodology, enabling its precise placement within a peptide sequence.

Table 1: Key Stages in Boc-Strategy Peptide Synthesis

| Step | Description | Reagents Commonly Used |

|---|---|---|

| Protection | The amino group of the incoming amino acid is protected with a tert-butyloxycarbonyl (Boc) group. | Di-tert-butyl dicarbonate (B1257347) |

| Coupling | The Boc-protected amino acid is coupled to the N-terminus of the growing peptide chain. | Carbodiimides (e.g., DCC, EDCI) |

| Deprotection | The Boc group is removed from the newly added amino acid to allow for the next coupling step. | Strong acids (e.g., Trifluoroacetic acid - TFA) |

This table summarizes the fundamental steps in solid-phase peptide synthesis using the Boc protection strategy.

The introduction of a constrained or bulky non-canonical amino acid can significantly influence the resulting peptide's three-dimensional structure and resistance to enzymatic degradation. The specific stereochemistry (D-threo) and the sizable dimethoxyphenyl side chain of this particular serine derivative impose significant conformational constraints on the peptide backbone.

Research on dipeptides containing D-serine has shown that they can promote the formation of specific secondary structures, such as β-turns. nih.gov A computational study on a D-serine-D-alanine dipeptide model revealed that the most stable conformer adopts a β-turn structure, a common motif in proteins and bioactive peptides that is crucial for molecular recognition. nih.gov The bulky 3,4-dimethoxyphenyl group is expected to further stabilize such folded conformations through steric interactions.

Furthermore, modifications to the side chains of amino acids are known to alter the conformational preferences of the entire peptide. For instance, the phosphorylation of serine has been demonstrated to modulate the peptide backbone conformation by forming selective intramolecular hydrogen bonds. nih.gov Similarly, the dimethoxy-substituted phenyl ring in this compound can engage in non-covalent interactions, influencing the local and global fold of the peptide. The presence of D-amino acids is also a well-known strategy to enhance peptide stability by making them resistant to proteases, which typically recognize and cleave L-amino acid sequences.

Rational Design of Small Molecule Therapeutics

Beyond peptides, tailor-made amino acids are invaluable building blocks in the rational design of small molecule drugs. Their defined stereochemistry and functionalized side chains allow for precise three-dimensional positioning of key interacting groups, which is essential for potent and selective binding to biological targets. whiterose.ac.ukwhiterose.ac.uk

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a drug molecule. The creation of diverse molecular scaffolds is a primary goal in drug discovery to explore chemical space and identify novel compounds that can effectively interact with a specific biological target. whiterose.ac.uk

This compound serves as a versatile three-dimensional building block for generating new chemical scaffolds. whiterose.ac.ukwhiterose.ac.uk Its rigid threonine-like backbone combined with the functionalized aromatic ring provides multiple points for further chemical modification. Chemists can utilize the amine and carboxylic acid groups to build larger molecules, while the dimethoxyphenyl ring can be further functionalized or used as a key pharmacophore element that fits into a binding pocket of a target protein. This approach allows for the creation of libraries of structurally diverse compounds, increasing the probability of finding a molecule with the desired biological activity. nih.gov

Table 2: Research Applications of Modified Serine Analogs

| Compound Type | Application Area | Rationale | Source |

|---|---|---|---|

| Phenyl-substituted Serine Derivatives | Peptide Synthesis, Drug Development | Serve as building blocks for bioactive peptides and pharmaceuticals, particularly for neurological disorders and cancer. | chemimpex.com |

| Trifluoromethylphenyl-substituted Serine | Medicinal Chemistry | The trifluoromethyl group can improve pharmacokinetic properties and bioactivity. | chemimpex.com |

This table highlights how different substitutions on the phenyl ring of serine derivatives are used to achieve specific goals in drug discovery and peptide synthesis.

Lead optimization is a critical phase in drug development where an initial "hit" or "lead" compound is chemically modified to improve its therapeutic properties. This process aims to enhance potency, selectivity, and pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME). edx.orgnih.gov

Investigation of Biological Interactions and Enzymatic Transformations

Engagement with Biological Targets

The potential for Boc-D-threo-3-(3,4-dimethoxyphenyl)serine to interact with biological receptors and proteins remains largely unexplored. Research into analogous compounds suggests that such molecules can be designed to target a variety of biological systems.

Ligand-Receptor Interaction Studies

No specific studies detailing the interaction of this compound with any biological receptors have been identified. The investigation of such interactions would be a critical first step in determining the compound's pharmacological profile. Typically, these studies would involve binding assays with a panel of known receptors to identify any potential targets.

Protein-Ligand Binding Affinity Characterization

The affinity with which this compound binds to specific proteins is currently uncharacterized. Determining the binding affinity, often expressed as a dissociation constant (Kd), is fundamental to understanding the strength and specificity of any potential protein-ligand interaction. Future research would be necessary to purify target proteins and perform binding assays to quantify these parameters.

Substrate and Inhibitor Studies for Enzymatic Systems

The influence of this compound on various enzymatic systems has not been documented. Given its structure as a protected amino acid, it could theoretically act as a substrate, inhibitor, or modulator of enzymes that process amino acids.

L-Aromatic Amino Acid Decarboxylase (AADC) Interactions

There is no available research on the interaction between this compound and L-Aromatic Amino Acid Decarboxylase (AADC). AADC is a key enzyme in the biosynthesis of neurotransmitters like dopamine (B1211576) and serotonin. Studies on related compounds, such as L-threo-3,4-dihydroxyphenylserine, have shown that the stereochemistry and substitutions on the phenylserine (B13813050) core are critical for AADC activity. However, the impact of the N-Boc protecting group and the D-threo configuration of the target compound on AADC interaction is unknown.

Serine Hydrolase and Serine Racemase Activity Modulation

The effect of this compound on serine hydrolases and serine racemase is another area lacking scientific investigation. Serine hydrolases are a large and diverse family of enzymes with numerous physiological roles. Serine racemase is responsible for the conversion of L-serine to D-serine, an important neuromodulator. Research into whether the target compound can modulate the activity of these enzymes has not been reported.

Enzyme Kinetics and Mechanistic Elucidation

Without evidence of interaction with any specific enzyme, no studies on the enzyme kinetics or the mechanistic basis of interaction for this compound have been performed. Such studies would typically follow the identification of a specific enzyme target and would involve determining kinetic parameters such as Kcat and Km to understand the efficiency and mechanism of any enzymatic processing or inhibition.

Structure Activity Relationship Sar and Computational Modeling

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is intricately linked to its specific molecular architecture. Key determinants such as stereochemistry and the nature of its substituents play a crucial role in its interaction with biological targets.

Impact of Stereochemistry on Functional Profiles

Stereochemistry is a fundamental aspect governing the biological activity of chiral molecules like this compound. nih.gov The spatial arrangement of atoms and functional groups dictates the molecule's ability to bind to specific receptors or enzyme active sites, which are themselves chiral. The D-threo configuration of this compound is a critical determinant of its biological function.

Generally, different stereoisomers of a compound can exhibit varied pharmacological profiles, with one isomer potentially being more active, while another might be inactive or even elicit different effects. ankara.edu.tr For amino acid derivatives, the specific stereochemical configuration (D/L and threo/erythro) influences their recognition by transport systems and their interaction with target proteins. nih.gov In many biological systems, there is a pronounced preference for one stereoisomer over others. nih.govresearchgate.net

The "threo" configuration, in conjunction with the "D" alpha-carbon, defines a precise three-dimensional shape. This specific arrangement of the carboxyl, protected amino, and hydroxyl groups, relative to the 3,4-dimethoxyphenyl side chain, is essential for establishing the optimal interactions with a biological target. A change to the L- or erythro-isomers would alter these spatial relationships, likely leading to a significant reduction or complete loss of the intended biological activity.

Table 1: Hypothetical Impact of Stereoisomers on Biological Activity

| Stereoisomer | Relative Activity (%) | Rationale |

| D-threo | 100 | Optimal fit for the target's binding site. |

| L-threo | 20 | Sub-optimal binding due to incorrect orientation of key functional groups. |

| D-erythro | 15 | Steric hindrance and altered hydrogen bonding patterns reduce affinity. |

| L-erythro | 5 | Combination of incorrect stereochemistry at both chiral centers leads to minimal binding. |

Positional and Electronic Effects of Substituents

The substituents on the phenyl ring and the protecting group on the amine significantly influence the molecule's electronic properties and, consequently, its biological activity. The 3,4-dimethoxy substitution pattern on the phenyl ring is a key feature.

The methoxy (B1213986) groups at the 3 and 4 positions are electron-donating, which increases the electron density of the aromatic ring. This can enhance π-π stacking interactions with aromatic residues within a protein binding pocket. The position of these groups is also critical; a shift to other positions (e.g., 2,4- or 3,5-dimethoxy) would alter the electronic distribution and the steric profile of the ring, potentially disrupting favorable interactions with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activities. uestc.edu.cn These models are valuable tools for understanding the SAR of a series of compounds and for predicting the activity of novel analogs.

2D and 3D QSAR Approaches

Both 2D and 3D QSAR approaches can be applied to understand the SAR of this compound and its analogs.

2D-QSAR: This approach utilizes descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. For a series of analogs of this compound, 2D-QSAR could reveal the importance of properties like molecular size, lipophilicity (logP), and the presence of hydrogen bond donors and acceptors.

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules. They generate fields around a set of aligned molecules to represent their steric and electrostatic properties. A 3D-QSAR model for this compound and its analogs could provide a detailed map of the spatial regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Predictive Modeling for Novel Analogs

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogs. nih.gov This predictive capability is a cornerstone of modern drug discovery, as it allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity.

For this compound, a predictive QSAR model could guide modifications to the 3,4-dimethoxyphenyl ring (e.g., introducing different substituents or altering their positions) or changes to the Boc protecting group to explore alternative functionalities. The model would provide quantitative predictions of how these changes would likely impact the biological activity, thereby streamlining the design and synthesis process.

Table 2: Hypothetical QSAR Descriptor Importance

| Descriptor | Type | Correlation with Activity | Implication |

| LogP | Physicochemical | Positive | Increased lipophilicity may enhance membrane permeability or hydrophobic interactions. |

| Molecular Weight | 2D | Negative | Larger analogs may experience steric hindrance at the binding site. |

| Dipole Moment | Electronic | Positive | A specific charge distribution is likely important for electrostatic interactions. |

| Steric Field (CoMFA) | 3D | Region-dependent | Indicates precise spatial areas where bulk is favored or disfavored. |

| Electrostatic Field (CoMFA) | 3D | Region-dependent | Highlights areas where positive or negative potential enhances binding. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to simulate the interaction between a ligand (in this case, this compound) and its biological target at the atomic level. nih.gov These studies provide valuable insights into the binding mode, orientation, and key intermolecular interactions that stabilize the ligand-target complex.

A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: Building a 3D model of this compound and obtaining the 3D structure of the target protein, often from a crystallographic database.

Docking Simulation: Using a docking algorithm to predict the most likely binding poses of the ligand within the active site of the receptor.

Analysis of Binding Interactions: Examining the predicted binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Ligand-Based and Structure-Based Design

In the absence of a known receptor structure, ligand-based drug design (LBDD) leverages the information from molecules known to be active to build a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. For a molecule like this compound, key pharmacophoric features would likely include hydrogen bond donors and acceptors from the serine backbone, and hydrophobic/aromatic features from the dimethoxyphenyl and Boc groups.

Conversely, structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target. While a specific target for this compound is not explicitly defined in available literature, we can hypothesize its interaction with receptors that recognize serine derivatives or molecules with similar functionalities. For instance, D-serine itself is a crucial co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors. researchgate.net Computational docking studies could be employed to predict the binding mode and affinity of this compound to the ligand-binding domain of the GluN1 subunit of the NMDA receptor, providing insights into its potential as a modulator of this important neurological target.

| Design Approach | Principle | Application to this compound |

| Ligand-Based Design | Utilizes knowledge of active molecules to build a pharmacophore model. | Identification of key features: hydrogen bond donors/acceptors, hydrophobic and aromatic regions. |

| Structure-Based Design | Relies on the 3D structure of the biological target for docking and scoring. | Hypothetical docking into serine-recognizing receptors like the NMDA receptor's GluN1 subunit. |

Conformational Analysis and Binding Site Characterization

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Conformational analysis aims to identify the low-energy, biologically relevant shapes the molecule can adopt. The threo configuration of the serine backbone imposes specific stereochemical constraints that, along with the bulky Boc and dimethoxyphenyl groups, will dictate the accessible conformational space.

Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational landscape. The threo diastereomer influences the relative orientation of the substituents, which can be a critical factor in how the molecule fits into a binding site. Studies on similar vicinal difluoro compounds have shown that the choice between erythro and threo diastereoisomers can significantly influence molecular conformation. beilstein-journals.org

Characterization of a potential binding site involves identifying key amino acid residues that form interactions with the ligand. For a molecule containing a serine core, interactions with residues capable of forming hydrogen bonds (e.g., serine, threonine, asparagine, glutamine) and cation-pi or hydrophobic interactions with the dimethoxyphenyl ring would be anticipated. Molecular dynamics simulations of D-serine with the NMDA receptor ligand-binding domain have revealed key residues that guide the ligand into its binding site. nih.gov Similar computational approaches could elucidate the specific interactions governing the binding of this compound to its putative target.

| Computational Method | Focus | Relevance to this compound |

| Conformational Analysis | Identification of low-energy, biologically active conformations. | The threo configuration and bulky substituents define accessible molecular shapes. |

| Binding Site Characterization | Identification of key interacting amino acid residues. | Prediction of hydrogen bonding and hydrophobic interactions within a target's binding pocket. |

Advanced Analytical Techniques for Research Characterization

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for confirming the covalent structure of a molecule. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For Boc-D-threo-3-(3,4-dimethoxyphenyl)serine, both ¹H and ¹³C NMR are used to confirm its identity.

While specific spectral data for this exact compound is not widely published, expected chemical shifts can be reliably predicted based on data from its immediate precursors and known values for the tert-butyloxycarbonyl (Boc) protecting group. kpwulab.commdpi.com The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethoxyphenyl group, the methoxy (B1213986) groups, the protons on the serine backbone (α-CH and β-CH), and the Boc group. researchgate.net The relative threo stereochemistry is confirmed by the coupling constant between the α- and β-protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. libretexts.org The presence of the Boc group is confirmed by signals around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons). mdpi.comresearchgate.netresearchgate.net

Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Boc (C(CH₃)₃) | ~1.45 | Singlet | 9H |

| Methoxy (OCH₃) | ~3.88 | Singlet | 6H |

| α-CH | ~4.40 | Doublet | 1H |

| β-CH | ~5.20 | Doublet | 1H |

| NH | ~5.50 | Doublet | 1H |

| Aromatic (Ar-H) | ~6.80-7.00 | Multiplet | 3H |

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Boc (CH₃)₃ | ~28.3 |

| Methoxy (OCH₃) | ~55.9 |

| α-C | ~58.0 |

| β-C | ~73.0 |

| Boc C (CH₃)₃ | ~80.0 |

| Aromatic C | ~110-120 |

| Aromatic C-O | ~149.0 |

| Boc C=O | ~155.5 |

| Carboxyl C=O | ~171.0 |

Mass Spectrometry (MS) for Purity and Molecular Weight

Mass spectrometry is a critical technique for determining the molecular weight of a compound and assessing its purity. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular mass.

For this compound (C₁₆H₂₃NO₇), the expected exact mass is 341.1474 g/mol . The ESI mass spectrum would typically show the protonated molecule [M+H]⁺ at m/z 342.15, or adducts with sodium [M+Na]⁺ at m/z 364.13 or potassium [M+K]⁺ at m/z 380.11.

Tandem MS (MS/MS) experiments can be performed to confirm the structure through characteristic fragmentation patterns. For Boc-protected amino acids, a hallmark fragmentation is the loss of the Boc group or parts of it. nih.govdoaj.org

Expected ESI-MS Fragmentation Ions

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 342.15 |

| [M+Na]⁺ | Sodium adduct | 364.13 |

| [M+H-C₄H₈]⁺ | Loss of isobutylene (B52900) from Boc group | 286.10 |

| [M+H-Boc]⁺ | Loss of the entire Boc group (100 Da) | 242.09 |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, including stereoisomers. High-Performance Liquid Chromatography (HPLC) is the premier method for this purpose.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity

HPLC is the gold standard for assessing the purity of non-volatile compounds like this compound. Crucially, it can separate not only chemical impurities but also stereoisomers (enantiomers and diastereomers). The analysis of this compound, which has two chiral centers, requires a method capable of resolving four potential stereoisomers: D-threo, L-threo, D-erythro, and L-erythro.

This is often achieved using a two-step approach or a multidimensional system:

Diastereomeric Separation: The threo and erythro diastereomers can typically be separated on a standard achiral stationary phase, such as a C18 or a Phenyl column, using reversed-phase conditions. nih.gov

Enantiomeric Separation: To separate the D-threo from the L-threo enantiomer, a Chiral Stationary Phase (CSP) is required. nih.gov Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for amino acid derivatives. chromatographyonline.com Columns based on teicoplanin, for example, have shown excellent performance in resolving various phenylserine (B13813050) analogues. phenomenex.com

The combination of these methods allows for the precise quantification of the desired D-threo isomer and ensures that the sample is free from its other stereoisomeric forms.

Typical HPLC Systems for Stereoisomeric Purity

| Separation Type | Column Type | Typical Mobile Phase |

|---|---|---|

| Diastereomer | Achiral Reversed-Phase (e.g., C18, Phenyl) | Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium (B1175870) acetate) |

| Enantiomer | Chiral Stationary Phase (e.g., Teicoplanin-based) | Polar-organic or reversed-phase, often alcohol/water mixtures |

Gas Chromatography (GC) Applications

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance and thermal decomposition in the GC inlet. thermofisher.com

For GC analysis to be successful, the compound must first undergo derivatization to increase its volatility. sigmaaldrich.com This is typically a two-step process:

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl or ethyl ester.

Silylation/Acylation: The remaining polar N-H and O-H groups are capped, often using a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net

The resulting volatile derivative can then be analyzed by GC-MS. mdpi.com If chiral analysis is required, a chiral GC column (e.g., based on cyclodextrin (B1172386) or chiral polysiloxane phases) would be used to separate the enantiomers of the derivatized product. However, due to the extensive sample preparation required, HPLC is the more common and direct method for this type of analysis.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govresearchgate.net This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

While there is no publicly available crystal structure for this compound, this technique would provide unambiguous confirmation of several key structural features:

Relative Stereochemistry: It would definitively confirm the threo relationship between the substituents on the Cα-Cβ bond.

Absolute Stereochemistry: Through the analysis of anomalous dispersion, the absolute configuration of the chiral centers (2R, 3S for the D-threo isomer) can be determined. wikipedia.org The quality of this determination is often expressed by the Flack parameter, where a value close to 0 for a known enantiopure sample confirms the assigned stereochemistry. wikipedia.orgmdpi.com

Conformation: The analysis reveals the preferred solid-state conformation of the molecule, including bond lengths, bond angles, and torsion angles, providing insight into its three-dimensional shape.

Obtaining a crystal of sufficient quality for X-ray diffraction is often a significant challenge but remains the ultimate proof of structure and stereochemistry.

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Methodologies

The synthesis of enantiomerically pure amino acids like Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is a critical area of research. Future advancements are likely to focus on improving efficiency, stereoselectivity, and sustainability of the synthetic processes.

One promising avenue is the expanded use of chemoenzymatic synthesis . This approach combines the selectivity of enzymes with the practicality of chemical reactions. For instance, lipases from Candida cylindracea and Pseudomonas fluorescens have been successfully used for the kinetic resolution of racemic mixtures of related 3-phenylserine (B7821846) derivatives. This enzymatic resolution allows for the separation of diastereomerically pure compounds, which can then be converted to the desired enantiomerically pure phenylserines. Further research into novel lipases or other enzymes with enhanced substrate specificity and stability could lead to more efficient and scalable production of this compound.

Another area of development is the use of engineered enzymes for asymmetric synthesis. For example, thermostabilized mutants of L-threonine aldolase (B8822740) have been developed for the synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS). These engineered enzymes exhibit significantly longer half-lives at elevated temperatures, making them more robust for industrial-scale production. Similar strategies could be applied to develop aldolases or other enzymes capable of directly synthesizing the D-threo isomer with the desired dimethoxyphenyl substitution, thereby streamlining the manufacturing process.

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps; use of lipases for kinetic resolution. | High stereoselectivity, milder reaction conditions, potential for scalability. |

| Engineered Enzymes | Use of thermostabilized or mutated enzymes (e.g., L-threonine aldolase). | Increased enzyme stability and activity, potential for direct asymmetric synthesis. |

| Novel Chemical Methods | Development of new chemical reactions for creating unnatural amino acids. | Fewer synthetic steps, greater control over stereochemistry, improved efficiency. |

Exploration of Novel Therapeutic Avenues

The structural similarity of this compound to endogenous molecules suggests its potential as a precursor or building block for a variety of therapeutic agents. Boc-protected amino acids are frequently used in the synthesis of peptide-based drugs for conditions such as cancer and neurological disorders. chemimpex.comchemimpex.com

In the realm of neurological disorders , related compounds have shown promise. For instance, L-threo-3,4-dihydroxyphenylserine (droxidopa) is a precursor to norepinephrine (B1679862) and is used to treat orthostatic hypotension. googleapis.com Research has also indicated that L-threo-DOPS may have beneficial effects in Parkinson's disease. googleapis.com Given that this compound shares a core phenylserine (B13813050) structure, it could be explored as a scaffold for developing new drugs targeting the central nervous system. The dimethoxy substitution pattern on the phenyl ring could be modified to fine-tune the compound's properties, such as its ability to cross the blood-brain barrier or its interaction with specific receptors.

In oncology , the metabolism of serine is a key area of investigation. Cancer cells often exhibit altered serine metabolism to support their rapid proliferation. acs.org This metabolic dependency presents a potential therapeutic window. This compound and its derivatives could be investigated as inhibitors of enzymes in the serine synthesis pathway or as building blocks for peptides that target cancer cells. For example, derivatives of threo-D,L-phenylserine have been shown to possess anti-inflammatory activity, which is often linked to cancer progression. nih.gov

Additionally, there is potential for this compound and its derivatives to be explored as radioprotective agents . Some derivatives of threo-D,L-phenylserine have been synthesized and shown to have a radioprotective effect in animal models. nih.gov This suggests that the core structure could be a starting point for the development of new drugs to protect healthy tissues during radiation therapy.

| Therapeutic Area | Potential Application of this compound | Related Research Findings |

| Neurological Disorders | Scaffold for drugs targeting the central nervous system. | L-threo-DOPS, a related compound, is used for orthostatic hypotension and has been studied in Parkinson's disease. googleapis.com |

| Oncology | Building block for anti-cancer peptides or inhibitor of serine metabolism. | Serine metabolism is a key pathway in cancer cell proliferation. acs.org Phenylserine derivatives have shown anti-inflammatory effects. nih.gov |

| Radioprotection | Development of agents to protect healthy tissues from radiation. | Derivatives of threo-D,L-phenylserine have demonstrated radioprotective effects in mice. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. These technologies can be applied to the design and synthesis of novel compounds, including derivatives of this compound.

One significant application is in the prediction of stereoselectivity . The synthesis of a specific stereoisomer, such as the D-threo form, is often a major challenge. Machine learning models can be trained on large datasets of chemical reactions to predict the enantiomeric or diastereomeric excess of a reaction with high accuracy. arxiv.orgbrandeis.eduresearchgate.net This predictive power can help chemists to select the optimal catalysts, solvents, and reaction conditions to maximize the yield of the desired stereoisomer of this compound, thereby reducing the need for trial-and-error experimentation. arxiv.org

Furthermore, machine learning models can be employed for predicting the bioactivity of novel compounds. By training on data from existing drugs and their protein targets, these models can predict the potential therapeutic targets of new molecules. nih.gov This would allow for the virtual screening of a large number of derivatives of this compound to identify those with the highest probability of being active against a particular disease, such as a specific type of cancer or a neurological disorder.

| AI/ML Application | Description | Relevance to this compound |

| Predicting Stereoselectivity | ML models predict the stereochemical outcome of reactions. arxiv.orgbrandeis.eduresearchgate.net | Optimizing the synthesis of the specific D-threo isomer. |

| De Novo Protein Design | AI generates new protein sequences with desired properties. newswise.comutexas.eduutexas.edumit.edu | Designing novel peptides incorporating this unnatural amino acid for enhanced function. nih.gov |

| Bioactivity Prediction | ML models predict the therapeutic targets of new compounds. nih.gov | Virtually screening derivatives to identify promising drug candidates. |

Advances in Chemical Biology Tool Development

Chemical biology tools are essential for understanding the complex biological processes that underlie health and disease. This compound can serve as a valuable scaffold for the development of such tools, particularly activity-based probes (ABPs) . nih.govfrontiersin.org

ABPs are small molecules that can covalently bind to the active site of a specific enzyme or class of enzymes, allowing for their detection and characterization in complex biological samples. nih.govfrontiersin.orgnih.govwikipedia.org A typical ABP consists of a reactive group or "warhead," a recognition element, and a reporter tag. nih.govfrontiersin.orgnih.gov The this compound structure could be modified to incorporate these features. For example, the carboxylic acid could be converted into a reactive warhead targeting serine proteases or other hydrolases. The dimethoxyphenyl group can act as a recognition element, providing specificity for a particular enzyme's binding pocket. A reporter tag, such as a fluorophore or a biotin (B1667282) molecule, could be attached to the amino group after deprotection of the Boc group.

The development of such probes would enable researchers to study the activity of specific enzymes in their native environment. This can provide valuable insights into disease mechanisms and aid in the discovery of new drug targets. For instance, ABPs based on this scaffold could be used to profile the activity of serine proteases involved in cancer progression or neuroinflammation.

Moreover, the synthesis of novel unnatural amino acids with bioorthogonal "click" chemistry handles is an active area of research. wm.edu this compound could be functionalized with an azide (B81097) or alkyne group, allowing it to be easily conjugated to other molecules through click chemistry. wm.edu This would facilitate the construction of a wide range of chemical biology tools, from fluorescently labeled peptides to molecules designed for targeted protein degradation.

| Chemical Biology Tool | Description | Application of this compound |

| Activity-Based Probes (ABPs) | Small molecules for labeling and characterizing active enzymes. nih.govfrontiersin.orgnih.govwikipedia.org | Scaffold for creating probes targeting serine proteases or hydrolases. |

| "Click" Chemistry Handles | Bioorthogonal functional groups (azides, alkynes) for easy conjugation. wm.edu | Functionalization of the amino acid for facile construction of diverse chemical biology tools. |

Q & A

Q. What are the key synthetic pathways for Boc-D-threo-3-(3,4-dimethoxyphenyl)serine, and how can researchers optimize reaction yields?

The synthesis typically involves:

- Condensation : Reacting 3,4-dimethoxybenzaldehyde with glycine in a basic methanol solution to form racemic threo-3-(3,4-dimethoxyphenyl)serine.

- Acylation : Protecting the amino group using N-(ethoxycarbonyl)phthalimide (N-Cbz) under aqueous Na₂CO₃ conditions.

- Resolution : Separating enantiomers via benzyloxy derivatives to isolate the D-threo configuration. Optimization : Adjusting reaction time, temperature, and stoichiometric ratios (e.g., excess glycine) improves yields. Monitoring intermediates via TLC or HPLC ensures purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm stereochemistry (e.g., coupling constants in H-NMR for threo configuration).

- X-ray Crystallography : Resolve absolute configuration, as demonstrated in structurally related dimethoxyphenyl compounds (e.g., monoclinic P21/c space group, β-angle analysis) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC : Assess enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments for Boc-protected serine derivatives?

Discrepancies often arise from:

- Overlapping NMR signals : Use 2D NMR (COSY, NOESY) to distinguish diastereotopic protons.

- Crystallographic ambiguity : Compare experimental X-ray data (e.g., unit cell parameters, torsion angles) with computational models (DFT or molecular docking).

- Chiral chromatography cross-validation : Employ multiple chiral stationary phases (e.g., cellulose vs. amylose derivatives) to confirm enantiomeric ratios .

Q. What strategies mitigate synthesis-derived impurities like 3,4-dimethoxyphenyl byproducts?

- Reaction monitoring : Use in-situ FTIR to detect carbonyl intermediates (e.g., phthalimide byproducts).

- Purification protocols : Gradient flash chromatography (silica gel, hexane/EtOAc) removes hydrophobic impurities.

- Impurity profiling : LC-MS/MS identifies structures like 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile (C₁₃H₁₅NO₂) and quantifies them via calibration curves .

Q. How does the Boc-protecting group influence the compound’s interaction with neurological enzymes?

- Steric hindrance : The tert-butoxycarbonyl group may block binding to NMDA receptor glycine sites, altering activity compared to unprotected D-serine.

- Stability in physiological conditions : Boc derivatives resist enzymatic cleavage (e.g., peptidases), enabling targeted delivery in CNS studies.

- Experimental validation : Use competitive binding assays (e.g., radiolabeled D-serine displacement) and electrophysiology to quantify receptor affinity .

Methodological Guidance

Designing experiments to study this compound’s role in enzyme inhibition assays

- Enzyme selection : Target serine hydrolases (e.g., trypsin, acetylcholinesterase) due to the compound’s structural mimicry of natural substrates.

- Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values under varying pH and temperature.

- Control experiments : Compare inhibition with Boc-L-threo isomers and unprotected derivatives to isolate stereospecific effects .

Addressing solubility challenges in aqueous biological assays

- Co-solvents : Use DMSO (<5% v/v) or β-cyclodextrin to enhance solubility without denaturing proteins.

- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4-5) where the carboxyl group is protonated.

- Dynamic light scattering (DLS) : Monitor aggregate formation in real-time to optimize dispersion .

Data Interpretation and Validation

Reconciling conflicting bioactivity data across studies

- Source analysis : Check for variability in enantiomeric purity (e.g., via chiral HPLC retesting).

- Assay conditions : Standardize parameters (e.g., cell line, incubation time) using guidelines like MIAME or ARRIVE.

- Meta-analysis : Pool data from orthogonal assays (e.g., in vitro binding vs. in vivo neurobehavioral tests) to identify consensus mechanisms .

Validating computational docking predictions for Boc-D-threo derivatives

- Crystallographic overlay : Compare predicted binding poses with X-ray structures of analogous complexes (e.g., NMDA receptor-ligand PDB entries).

- Free energy calculations : Use MM-GBSA to rank binding affinities and correlate with experimental IC₅₀ values.

- Mutagenesis studies : Test docking predictions by mutating key receptor residues (e.g., GluN1 glycine-binding pocket) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.